An In-depth Technical Guide to the Chemical Properties of 2-Cyclopropylethan-1-amine-d4
An In-depth Technical Guide to the Chemical Properties of 2-Cyclopropylethan-1-amine-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 2-Cyclopropylethan-1-amine-d4, a deuterated isotopologue of 2-cyclopropylethanamine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Identity and Physical Properties
2-Cyclopropylethan-1-amine-d4, also known as 2-Cyclopropylethyl-1,1,2,2-d4-amine, is a stable, isotopically labeled version of 2-cyclopropylethanamine where four hydrogen atoms on the ethyl chain have been replaced with deuterium (B1214612). This isotopic substitution is a valuable tool in drug discovery and development, particularly for studies involving metabolic stability and reaction mechanisms.
Table 1: General Chemical Information
| Property | Value |
| Chemical Name | 2-Cyclopropylethan-1-amine-d4 |
| Synonyms | 2-Cyclopropylethyl-1,1,2,2-d4-amine, (2-Aminoethyl-d4)cyclopropane |
| CAS Number | 1219795-00-2 |
| Molecular Formula | C₅H₇D₄N |
| Molecular Weight | 89.17 g/mol |
| Isotopic Enrichment | ≥ 98 atom % D |
Table 2: Physical Properties (Predicted and Inferred)
| Property | Value | Notes |
| Appearance | Colorless to light yellow liquid | Based on the non-deuterated analog and general primary amines. |
| Odor | Amine-like (similar to ammonia) | Typical for primary amines. |
| Boiling Point | Not available | Expected to be slightly higher than the non-deuterated analog (2-cyclopropylethanamine). |
| Density | Not available | Expected to be slightly higher than the non-deuterated analog. |
| Solubility | Miscible with water and common organic solvents | Based on the properties of similar short-chain amines. |
Synthesis and Experimental Protocols
A common route to primary amines is the reduction of the corresponding nitrile. Therefore, a proposed synthesis of 2-Cyclopropylethan-1-amine-d4 would involve the reduction of a deuterated 2-cyclopropylacetonitrile precursor.
Proposed Synthesis Workflow
Caption: Proposed synthesis of 2-Cyclopropylethan-1-amine-d4.
Experimental Protocol: Reduction of Nitriles to Primary Amines (General Procedure)
This protocol describes a general method for the reduction of nitriles to primary amines using lithium aluminum hydride (or its deuterated analog for isotopic labeling).
Materials:
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Nitrile (e.g., 2-cyclopropylacetonitrile-d4)
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Lithium aluminum deuteride (B1239839) (LiAlD₄)
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Anhydrous tetrahydrofuran (B95107) (THF)
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Water
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10% Sodium hydroxide (B78521) solution
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Anhydrous sodium sulfate
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Ethyl acetate (B1210297) or dichloromethane (B109758) (DCM)
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Celite
Procedure:
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A suspension of lithium aluminum deuteride (1.5 equivalents) in anhydrous THF (10 volumes) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0°C in an ice bath.
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A solution of the nitrile (1 equivalent) in anhydrous THF is added dropwise to the LiAlD₄ suspension.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for approximately 4 hours. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is cooled back to 0°C.
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The reaction is carefully quenched by the sequential and dropwise addition of water (1 volume), followed by a 10% sodium hydroxide solution (1.5 volumes), and finally water again (3 volumes). This should be done with vigorous stirring.
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The resulting suspension is filtered through a pad of Celite, and the filter cake is washed with ethyl acetate or DCM.
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The organic layer of the filtrate is separated, washed twice with water and once with brine, then dried over anhydrous sodium sulfate.
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The solvent is removed under reduced pressure to yield the crude amine.
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If necessary, the product can be further purified by distillation or column chromatography.
Spectroscopic Data (Predicted)
While experimental spectra for 2-Cyclopropylethan-1-amine-d4 are not available, the expected spectroscopic features can be predicted based on the structure and data from analogous compounds.
Table 3: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -NH₂ | 1.1 - 2.0 | broad singlet |
| -CH- (cyclopropyl) | 0.6 - 0.8 | multiplet |
| -CH₂- (cyclopropyl) | 0.3 - 0.5 | multiplet |
| -CH₂- (cyclopropyl) | 0.0 - 0.2 | multiplet |
Note: The signals for the deuterated ethyl group (-CD₂-CD₂-) will be absent in the ¹H NMR spectrum.
Table 4: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C D₂-NH₂ | ~40 (with splitting due to deuterium coupling) |
| C D₂-CH | ~35 (with splitting due to deuterium coupling) |
| -C H- (cyclopropyl) | ~10 |
| -C H₂- (cyclopropyl) | ~4 |
Mass Spectrometry: In mass spectrometry, primary amines often undergo α-cleavage. For 2-Cyclopropylethan-1-amine-d4, the molecular ion peak (M⁺) would be expected at m/z 89. Due to the presence of one nitrogen atom, this molecular ion will have an odd mass-to-charge ratio, consistent with the nitrogen rule. The base peak would likely result from the loss of a cyclopropyl (B3062369) radical, leading to a fragment at m/z 48 ([CD₂NH₂]⁺).
Chemical Reactivity and Stability
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Stability: The compound is expected to be stable under normal storage conditions, though amines can be sensitive to air and light over time. It is recommended to store it under an inert atmosphere in a tightly sealed container.[1]
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Reactivity: As a primary amine, it will exhibit typical nucleophilic properties, reacting with electrophiles such as acyl chlorides, anhydrides, and aldehydes. It is a weak base and will form salts with acids. It is expected to be incompatible with strong oxidizing agents, strong acids, and acid chlorides.
Potential Biological Activity and Signaling Pathways
While no specific biological activity data for 2-Cyclopropylethan-1-amine-d4 has been published, the structural motif of a cyclopropylamine (B47189) is well-known in medicinal chemistry for its ability to act as a mechanism-based inhibitor of monoamine oxidases (MAO).[2]
Monoamine Oxidase (MAO) Inhibition
MAOs are a family of enzymes that catalyze the oxidative deamination of monoamines, including neurotransmitters like serotonin, dopamine, and norepinephrine. The inhibition of MAO can lead to an increase in the concentration of these neurotransmitters in the brain, which is a therapeutic strategy for depression and neurodegenerative diseases.[2]
Cyclopropylamines are known to be irreversible inhibitors of MAO. The proposed mechanism involves the oxidation of the amine by the flavin cofactor of the enzyme, leading to the opening of the strained cyclopropyl ring. This generates a reactive intermediate that covalently binds to the enzyme, leading to its inactivation.[2]
Caption: Proposed mechanism of MAO inhibition by cyclopropylamines.
Given the structural similarity, it is highly probable that 2-cyclopropylethanamine and its deuterated analog would also exhibit MAO inhibitory activity. The deuteration at the ethyl chain may influence the pharmacokinetics of the molecule, potentially altering its metabolic stability and duration of action, which is a key area of interest in drug development.
Safety and Handling
2-Cyclopropylethan-1-amine-d4 is classified as a corrosive and flammable liquid.[1] Standard laboratory safety precautions for handling such chemicals should be strictly followed.
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
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Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing vapors or mist. Keep away from heat, sparks, and open flames.
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Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.
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First Aid: In case of contact with eyes or skin, immediately flush with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.
This guide provides a summary of the available and inferred information on 2-Cyclopropylethan-1-amine-d4. Further experimental investigation is required to fully elucidate its chemical and biological properties.
